3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
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Overview
Description
3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization steps . One common method involves the reaction of phthalic anhydride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-amine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and specific pH levels to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(1R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide
- 1-{2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
Uniqueness
3-methanesulfonyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide stands out due to its specific functional groups and structural features, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-19-16(21)12-7-4-8-13(14(12)17(19)22)18-15(20)10-5-3-6-11(9-10)25(2,23)24/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIRNULZHCFWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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